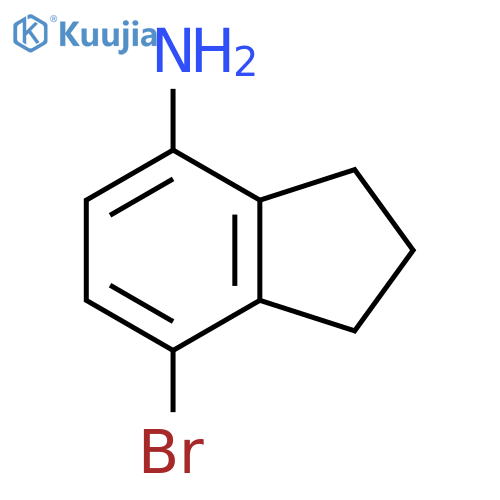Cas no 77812-12-5 (7-Bromo-2,3-dihydro-1H-inden-4-amine)

77812-12-5 structure
商品名:7-Bromo-2,3-dihydro-1H-inden-4-amine
CAS番号:77812-12-5
MF:C9H10BrN
メガワット:212.086401462555
CID:4716962
7-Bromo-2,3-dihydro-1H-inden-4-amine 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-2,3-dihydro-1H-inden-4-amine
- 1H-Inden-4-amine, 7-bromo-2,3-dihydro-
-
- インチ: 1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2
- InChIKey: OLAPMNKCBVZWQU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2=C1CCC2)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- トポロジー分子極性表面積: 26
7-Bromo-2,3-dihydro-1H-inden-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000998-1g |
7-Bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 1g |
$795.76 | 2023-09-01 | |
| Enamine | EN300-6808765-0.25g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.25g |
$538.0 | 2023-05-29 | |
| Enamine | EN300-6808765-0.05g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.05g |
$252.0 | 2023-05-29 | |
| Enamine | EN300-6808765-0.1g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.1g |
$376.0 | 2023-05-29 | |
| Enamine | EN300-6808765-0.5g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.5g |
$847.0 | 2023-05-29 | |
| 1PlusChem | 1P024XL8-250mg |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 250mg |
$727.00 | 2024-04-21 | |
| 1PlusChem | 1P024XL8-500mg |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 500mg |
$1109.00 | 2024-04-21 | |
| 1PlusChem | 1P024XL8-2.5g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 2.5g |
$2691.00 | 2024-04-21 | |
| 1PlusChem | 1P024XL8-100mg |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 100mg |
$527.00 | 2024-04-21 | |
| Aaron | AR024XTK-250mg |
7-Bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 250mg |
$765.00 | 2025-02-15 |
7-Bromo-2,3-dihydro-1H-inden-4-amine 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
77812-12-5 (7-Bromo-2,3-dihydro-1H-inden-4-amine) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
